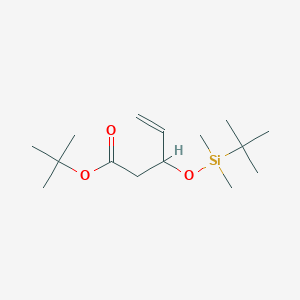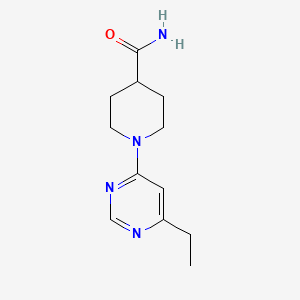![molecular formula C14H11NO5 B12224864 6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(1,3-dihydro-1,3-dioxoisoindol-2-yl)-](/img/structure/B12224864.png)
6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(1,3-dihydro-1,3-dioxoisoindol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[321]oct-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1H-isoindole-1,3(2H)-dione typically involves enantioselective construction of the bicyclic scaffold. One common method includes the use of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification using techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: Shares a similar bicyclic structure and is used in the synthesis of tropane alkaloids.
Bicyclo[3.2.1]octane: Another compound with a similar core structure, often used in the synthesis of biologically active molecules.
Uniqueness
2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1H-isoindole-1,3(2H)-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-10-5-9(11-6-19-14(10)20-11)15-12(17)7-3-1-2-4-8(7)13(15)18/h1-4,9,11,14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLGOMMRKHUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COC(C1=O)O2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12224783.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12224800.png)
![1-(4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12224807.png)
![2-(Cyclopentylsulfanyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12224814.png)
![1-(cyclopentylmethyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12224824.png)
![4,4-difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12224846.png)
![2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine](/img/structure/B12224847.png)

![1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12224855.png)
![5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12224865.png)


![4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12224874.png)
![N,2,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12224877.png)
